BAD (103-127) (human) is a synthetic peptide derived from the BH3 domain of the Bcl-2-associated death promoter protein, BAD. This 25-mer peptide plays a critical role in apoptosis by antagonizing the anti-apoptotic effects of Bcl-xL, a member of the Bcl-2 family of proteins. The peptide's ability to inhibit Bcl-xL makes it a significant compound in cancer research, as it promotes cell death in cancerous cells that often evade apoptosis due to the protective functions of Bcl-xL.
BAD (103-127) is synthesized from human BAD protein, specifically derived from its BH3 domain. It is commercially available from various suppliers, including TargetMol and Eurogentec, with specifications indicating high purity levels (typically above 98%) and specific molecular weights ranging from approximately 3163.52 to 3461.8 g/mol depending on the formulation.
BAD (103-127) can be classified as:
The synthesis of BAD (103-127) typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides in a stepwise manner. This technique allows for precise control over the sequence of amino acids and facilitates the incorporation of modifications such as fluorescent labels or other functional groups.
The molecular structure of BAD (103-127) features a sequence rich in hydrophobic and polar residues that contribute to its functionality in binding to Bcl-xL. The specific arrangement of amino acids allows for effective interaction with target proteins involved in apoptosis regulation.
BAD (103-127) primarily engages in biochemical interactions rather than traditional chemical reactions. Its main reaction involves binding to Bcl-xL, thereby inhibiting its function and promoting apoptosis in cells that express this anti-apoptotic protein.
The mechanism by which BAD (103-127) induces apoptosis involves:
Research indicates that peptides like BAD (103-127) can significantly enhance apoptotic signaling pathways, particularly in cancer cells resistant to conventional therapies.
The purity and identity of BAD (103-127) can be confirmed through analytical techniques such as mass spectrometry and HPLC.
BAD (103-127) has several scientific applications:
BAD (103-127) functions as a direct biochemical antagonist of anti-apoptotic BCL-2 proteins. In the intrinsic apoptotic pathway, cellular stresses (e.g., growth factor withdrawal, DNA damage) trigger post-translational modifications of full-length BAD, notably dephosphorylation. This activates BAD, enabling its translocation to the mitochondrial outer membrane (MOM). The peptide fragment BAD (103-127) mimics this active state. It binds to the hydrophobic groove of anti-apoptotic proteins BCL-2, BCL-XL, and BCL-W with high affinity, displacing sequestered pro-apoptotic effectors like BIM or tBID [2] [5] [7]. This displacement liberates Bax and Bak, enabling their oligomerization and subsequent MOM permeabilization (MOMP), the commitment step in intrinsic apoptosis [4] [9]. Notably, BAD (103-127) does not directly activate Bax/Bak but acts indirectly through neutralizing their suppressors [6] [7].
BAD (103-127) exhibits selective binding preferences dictated by specific structural complementarity:
Table 1: Binding Affinity Profile of BAD (103-127)
Anti-Apoptotic Protein | Relative Binding Affinity | Functional Consequence |
---|---|---|
BCL-XL | High (Kd ~10-100 nM) | Strong inhibition, releases pro-apoptotic partners |
BCL-2 | High | Inhibition prevents sequestration of pro-death proteins |
BCL-W | Moderate | Contributes to partial neutralization |
MCL-1 | Negligible | No functional interaction; explains resistance mechanisms |
A1 | Negligible | No functional interaction |
This selectivity arises from the specific architecture of the BH3-binding groove in each anti-apoptotic protein. BAD (103-127) binds BCL-XL and BCL-2 with high affinity due to optimal hydrophobic and electrostatic complementarity, particularly involving its conserved Leu and Asp residues fitting into defined pockets (P2-P4) within the groove [5] [6]. Its inability to engage MCL-1 or A1 stems from structural differences in these grooves, such as charged residue placements incompatible with BAD's BH3 helix [2] [7]. Consequently, cells reliant on MCL-1 for survival are resistant to BAD-induced apoptosis unless MCL-1 is co-targeted.
The pro-apoptotic activity of BAD (103-127) is entirely dependent on its BH3 domain, an amphipathic α-helix. Key structural features include:
Table 2: Critical Residues in BAD (103-127) BH3 Domain and Their Role
Residue (Position) | Structural Role | Functional Consequence of Mutation |
---|---|---|
Leu-122 (h1) | Binds hydrophobic P2 pocket of BCL-XL/2 | Severely reduced binding affinity; loss of pro-apoptotic activity |
Asp-119 | Forms salt bridge with Arg in BH1 domain | Abolishes binding; complete loss of function |
Ile-125 (h2) | Binds hydrophobic P3 pocket | Reduced binding affinity; impaired activity |
Tyr-126 (h3) | Binds hydrophobic P4 pocket | Reduced binding affinity; impaired activity |
Arg-115, Arg-116 | Stabilize helix via intra-helical H-bonds | Potential destabilization of helix; reduced potency |
The primary consequence of BAD (103-127) binding to BCL-2, BCL-XL, and BCL-W is the initiation of Mitochondrial Outer Membrane Permeabilization (MOMP), leading to cytochrome c release:
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